

# A Technical Guide to the Physicochemical Properties of 4-Benzylxy-3,5-dimethylbenzaldehyde

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## Compound of Interest

**Compound Name:** 4-Benzylxy-3,5-dimethylbenzaldehyde

**Cat. No.:** B117636

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## Abstract

This technical guide provides a detailed overview of the available physicochemical data for **4-Benzylxy-3,5-dimethylbenzaldehyde**. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles crystallographic data from the closely related compound, 4-(Benzylxy)benzaldehyde, to offer structural insights. Furthermore, a comprehensive, two-step experimental protocol for the synthesis of **4-Benzylxy-3,5-dimethylbenzaldehyde** is presented, beginning with the synthesis of the precursor 4-hydroxy-3,5-dimethylbenzaldehyde. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and related molecular structures.

## Crystal Structure Analysis

A thorough search of crystallographic databases reveals that the crystal structure of **4-Benzylxy-3,5-dimethylbenzaldehyde** has not yet been reported. However, the crystal

structure of the parent compound, 4-(Benzylxy)benzaldehyde, which lacks the 3,5-dimethyl substituents, has been determined and provides valuable comparative data.[1][2][3]

## Crystallographic Data of 4-(Benzylxy)benzaldehyde

The crystallographic data for 4-(Benzylxy)benzaldehyde is summarized in the table below. This data is derived from single-crystal X-ray diffraction studies and presents the key parameters of the unit cell and refinement statistics.[1][2]

Parameter	Value
Chemical Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	212.24 g/mol
Crystal System	Orthorhombic
Space Group	Pna <sub>2</sub> <sub>1</sub>
a	11.4772 (11) Å
b	12.9996 (12) Å
c	7.2032 (6) Å
α	90°
β	90°
γ	90°
Unit Cell Volume	1074.71 (17) Å <sup>3</sup>
Z	4
Temperature	123 K
Radiation	Mo Kα ( $\lambda = 0.71073$ Å)
R-factor	0.039
wR-factor	0.071

Data sourced from Kennedy et al. (2010).[2]

# Experimental Protocols

The following section details a plausible synthetic route for **4-Benzylxy-3,5-dimethylbenzaldehyde**, based on established chemical transformations. The synthesis is a two-step process, commencing with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde.

## Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde

A common method for the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde involves the oxidation of 2,4,6-trimethylphenol.[4]

### Materials:

- 2,4,6-Trimethylphenol
- Cobalt(II) acetate tetrahydrate ( $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- Sodium hydroxide (NaOH)
- Ethylene glycol
- Water
- Oxygen gas
- Hydrochloric acid (HCl), 2% solution
- Chloroform
- Anhydrous sodium sulfate

### Procedure:

- In a reaction vessel, combine 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in a solvent mixture of ethylene glycol (5.0 mL) and water (0.25 mL).

- Stir the mixture at 50 °C while bubbling oxygen gas through the solution at a pressure of 1.0 atm for 12 hours.
- After the reaction is complete, add 10.0 mL of a 2% hydrochloric acid solution, followed by 10.0 mL of chloroform.
- Separate the chloroform phase. Extract the aqueous phase twice more with 10.0 mL portions of chloroform.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the solution to obtain the crude product.
- Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-hydroxy-3,5-dimethylbenzaldehyde.[\[4\]](#)

## Synthesis of 4-Benzylxy-3,5-dimethylbenzaldehyde

The benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde can be achieved via a Williamson ether synthesis.[\[5\]](#)

### Materials:

- 4-hydroxy-3,5-dimethylbenzaldehyde
- Benzyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine

### Procedure:

- Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in dimethylformamide.
- Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to 80°C and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude **4-Benzylxy-3,5-dimethylbenzaldehyde** by column chromatography on silica gel.[5]

## Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for **4-Benzylxy-3,5-dimethylbenzaldehyde**.



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Caption: Synthetic workflow for **4-Benzylxy-3,5-dimethylbenzaldehyde**.

## Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the engagement of **4-Benzylxy-3,5-dimethylbenzaldehyde** in any specific signaling pathways. Further investigation is required to elucidate its potential pharmacological effects and mechanisms of action.

## Conclusion

This technical guide has provided a summary of the available structural information for **4-Benzylxy-3,5-dimethylbenzaldehyde** by presenting data from a closely related analogue. A detailed, two-step synthesis protocol has been outlined to facilitate its preparation for further study. The absence of data on its biological activity highlights an area for future research, where the compound's potential as a scaffold in drug discovery can be explored.

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